molecular formula C12H15O5PS B14378300 Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate CAS No. 88690-91-9

Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate

Cat. No.: B14378300
CAS No.: 88690-91-9
M. Wt: 302.29 g/mol
InChI Key: XNHPDYJIJZSWPZ-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is a chemical compound known for its unique structure and properties. It is also referred to as diethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and a phosphate group, making it an interesting subject for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate typically involves the reaction of benzothiophene derivatives with phosphorylating agents. One common method includes the use of diethyl phosphorochloridate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 2-oxo-2,3-dihydro-1-benzothiophen-3-yl phosphate is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

88690-91-9

Molecular Formula

C12H15O5PS

Molecular Weight

302.29 g/mol

IUPAC Name

diethyl (2-oxo-3H-1-benzothiophen-3-yl) phosphate

InChI

InChI=1S/C12H15O5PS/c1-3-15-18(14,16-4-2)17-11-9-7-5-6-8-10(9)19-12(11)13/h5-8,11H,3-4H2,1-2H3

InChI Key

XNHPDYJIJZSWPZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OCC)OC1C2=CC=CC=C2SC1=O

Origin of Product

United States

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